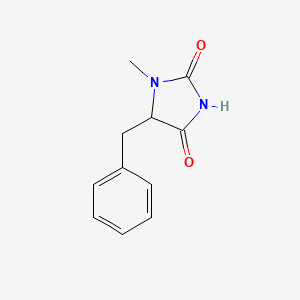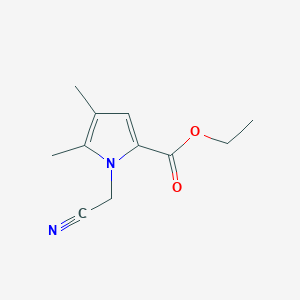![molecular formula C8H11NO2 B13695161 2-Acetyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B13695161.png)
2-Acetyl-2-azaspiro[3.3]heptan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-2-azaspiro[3.3]heptan-6-one is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2-azaspiro[3.3]heptan-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diisopropyl malonate with 2-phenyl-5,5-di(bromomethyl)-1,3-dioxane in the presence of sodium hydride (NaH) in dry dimethylformamide (DMF) at temperatures below 70°C . The reaction proceeds through a series of steps, including nucleophilic substitution and ring closure, to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Acetyl-2-azaspiro[3.3]heptan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, hydrogen gas with palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MCPBA yields epoxides, while reduction with hydrogen gas produces reduced derivatives .
科学的研究の応用
2-Acetyl-2-azaspiro[3.3]heptan-6-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Acetyl-2-azaspiro[3.3]heptan-6-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to modulation of their activity . The compound’s ability to form stable complexes with biological targets makes it a valuable tool in medicinal chemistry .
類似化合物との比較
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but contains an oxygen atom instead of an acetyl group.
2-Azaspiro[3.3]heptane-derived amino acids: These compounds are structurally related and have applications in the design of peptidomimetic drugs.
Uniqueness
2-Acetyl-2-azaspiro[3.3]heptan-6-one is unique due to its specific acetyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
2-acetyl-2-azaspiro[3.3]heptan-6-one |
InChI |
InChI=1S/C8H11NO2/c1-6(10)9-4-8(5-9)2-7(11)3-8/h2-5H2,1H3 |
InChIキー |
IRFXUQQZIJXPNM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC2(C1)CC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


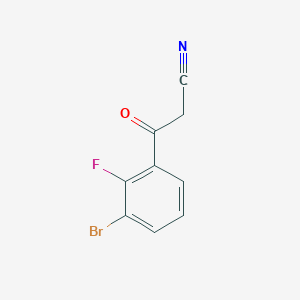
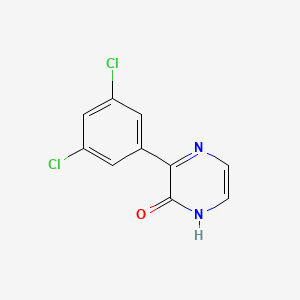
![2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13695093.png)
![7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)
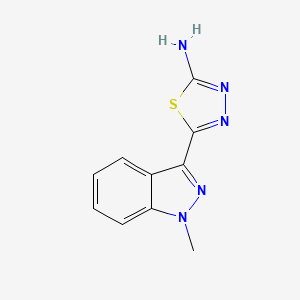

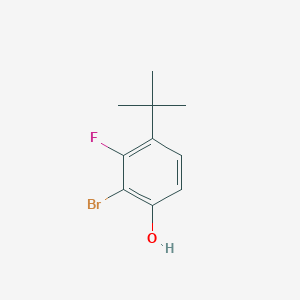
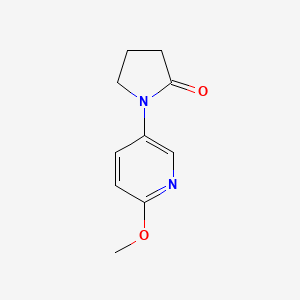
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
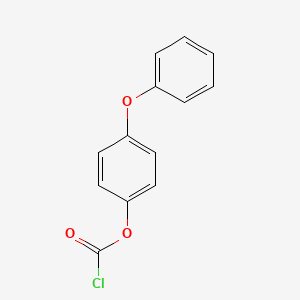
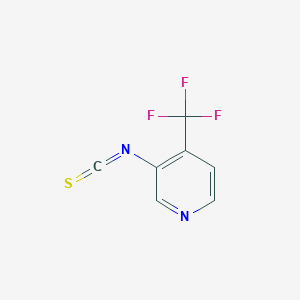
![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
